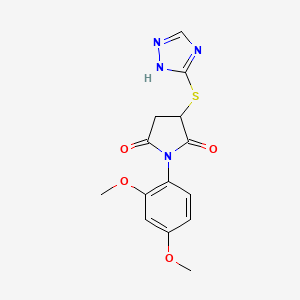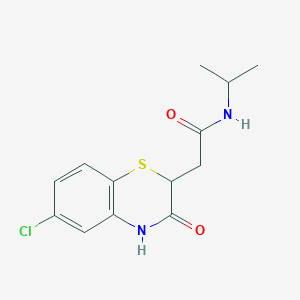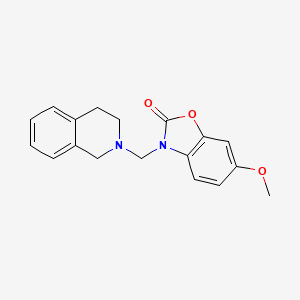![molecular formula C16H26ClN3O3S B3988081 N-[2-(dimethylamino)ethyl]-4-(1-piperidinylsulfonyl)benzamide hydrochloride](/img/structure/B3988081.png)
N-[2-(dimethylamino)ethyl]-4-(1-piperidinylsulfonyl)benzamide hydrochloride
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-4-(1-piperidinylsulfonyl)benzamide hydrochloride, also known as DMP 323, is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits. This compound is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in the regulation of various cellular processes. In
Mecanismo De Acción
PKC is a family of serine/threonine kinases that regulates various cellular processes, including cell growth, differentiation, and apoptosis. The activation of PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and neurological disorders. N-[2-(dimethylamino)ethyl]-4-(1-piperidinylsulfonyl)benzamide hydrochloride 323 inhibits the activity of PKC by binding to its regulatory domain, which prevents the activation of the enzyme. The inhibition of PKC by this compound 323 leads to the downregulation of various downstream signaling pathways, which results in the induction of apoptosis, inhibition of cell proliferation, and improvement of insulin sensitivity.
Biochemical and Physiological Effects:
The inhibition of PKC by this compound 323 has been shown to induce various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and improvement of insulin sensitivity. Moreover, this compound 323 has been reported to modulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis. In addition, this compound 323 has been shown to improve cognitive function and reduce infarct size in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)ethyl]-4-(1-piperidinylsulfonyl)benzamide hydrochloride 323 has several advantages as a research tool, including its high potency and specificity for PKC inhibition. Moreover, this compound 323 has been extensively studied in various disease models, which provides a wealth of data for future research. However, this compound 323 also has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are required for the safe and effective use of this compound 323 in research.
Direcciones Futuras
There are several future directions for the research of N-[2-(dimethylamino)ethyl]-4-(1-piperidinylsulfonyl)benzamide hydrochloride 323. Firstly, the potential therapeutic benefits of this compound 323 in various diseases need to be further investigated in clinical trials. Secondly, the mechanism of action of this compound 323 needs to be elucidated in more detail, including its downstream signaling pathways and potential off-target effects. Thirdly, the development of more potent and selective PKC inhibitors based on the structure of this compound 323 could lead to the discovery of novel therapeutic agents. Finally, the use of this compound 323 as a research tool for the study of PKC signaling in various cellular processes needs to be further explored.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-4-(1-piperidinylsulfonyl)benzamide hydrochloride 323 has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, diabetes, and neurological disorders. The inhibition of PKC by this compound 323 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. Moreover, this compound 323 has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models. In addition, this compound 323 has been investigated for its neuroprotective effects in Alzheimer's disease and stroke models.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S.ClH/c1-18(2)13-10-17-16(20)14-6-8-15(9-7-14)23(21,22)19-11-4-3-5-12-19;/h6-9H,3-5,10-13H2,1-2H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWCAQLZYROVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988001.png)

![{2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethyl}formamide](/img/structure/B3988018.png)
![N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B3988024.png)
![5-(3,4-dimethoxybenzyl)-1,3-dimethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988025.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988043.png)
![4-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3988050.png)


![N-1,3-benzothiazol-2-yl-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3988074.png)
![5-methyl-N,7-di-3-pyridinyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3988077.png)

![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3988090.png)
![1-{3-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3988096.png)